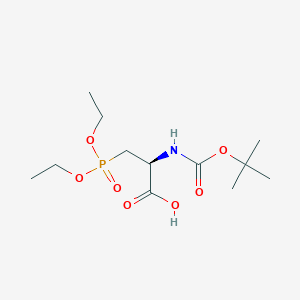

(S)-2-((tert-Butoxycarbonyl)amino)-3-(diethoxyphosphoryl)propanoic acid

Descripción

(S)-2-((tert-Butoxycarbonyl)amino)-3-(diethoxyphosphoryl)propanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group and a diethoxyphosphoryl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Propiedades

IUPAC Name |

(2S)-3-diethoxyphosphoryl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24NO7P/c1-6-18-21(17,19-7-2)8-9(10(14)15)13-11(16)20-12(3,4)5/h9H,6-8H2,1-5H3,(H,13,16)(H,14,15)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGSABLKLLXJFRB-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC(C(=O)O)NC(=O)OC(C)(C)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOP(=O)(C[C@H](C(=O)O)NC(=O)OC(C)(C)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Boc Protection of Amino Acid Precursors

The Boc group is introduced to protect the amino functionality during subsequent reactions. A common approach involves reacting the amino acid or its ester derivative with tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium hydroxide.

- Dissolve the amino acid methyl ester hydrochloride (e.g., L-serine methyl ester hydrochloride) in methanol.

- Add a base (NaOH or Et3N) to neutralize the hydrochloride salt.

- Add Boc2O slowly at room temperature.

- Stir the reaction overnight to ensure complete protection.

- Adjust pH to acidic conditions (pH ~2) to precipitate the Boc-protected product.

- Extract with ethyl acetate, dry, and purify by column chromatography.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Boc protection of L-serine methyl ester | Boc2O, NaOH, MeOH, room temp, overnight | 83 | Purified by silica gel chromatography; colorless liquid obtained |

Phosphorylation to Introduce Diethoxyphosphoryl Group

The diethoxyphosphoryl group is introduced typically via phosphorylation of the hydroxyl group on the Boc-protected amino acid derivative. The reagent of choice is diethyl phosphorochloridate , which reacts with the hydroxyl group under mild conditions.

Typical Phosphorylation Procedure:

- Dissolve the Boc-protected amino acid or ester in anhydrous solvent (e.g., dichloromethane).

- Add a base such as triethylamine to scavenge the generated HCl.

- Slowly add diethyl phosphorochloridate at low temperature (0–5°C).

- Stir the mixture for several hours, allowing phosphorylation to proceed.

- Quench the reaction, extract, and purify the phosphorylated product.

This step requires careful control of moisture and temperature to prevent side reactions and hydrolysis.

Industrial and Advanced Preparation Techniques

Continuous Flow Microreactor Systems

Industrial scale preparation may utilize continuous flow microreactor technology, which offers advantages such as:

- Enhanced reaction control and reproducibility

- Improved safety due to smaller reaction volumes

- Increased efficiency and sustainability compared to batch processing

This approach is particularly beneficial for the phosphorylation step, where precise control over reagent addition and temperature is critical.

Summary of Preparation Steps and Conditions

| Step | Reagents/Conditions | Purpose | Key Considerations |

|---|---|---|---|

| Boc Protection | Boc2O, NaOH or Et3N, methanol, room temperature | Protect amino group | Ensure complete reaction, pH control |

| Phosphorylation | Diethyl phosphorochloridate, base (Et3N), DCM, 0–5°C | Introduce diethoxyphosphoryl group | Anhydrous conditions, temperature control |

| Purification | Extraction, drying, silica gel chromatography | Obtain pure product | Remove impurities and by-products |

Research Findings and Analysis

- Reaction Yields: Boc protection typically achieves yields above 80%, while phosphorylation yields vary depending on reagent purity and reaction conditions but generally range from 70–90%.

- Selectivity: The Boc group provides selective protection of the amino group, enabling phosphorylation to occur specifically at the hydroxyl site.

- Stability: The Boc-protected phosphorylated product is stable under neutral and basic conditions but can be deprotected under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).

- Scalability: Continuous flow methods improve scalability and reproducibility for industrial applications.

Comparative Notes on Similar Compounds

| Compound | Key Difference | Impact on Preparation |

|---|---|---|

| (S)-2-Amino-3-(diethoxyphosphoryl)propanoic acid | Lacks Boc protection | More reactive, less selective |

| (S)-2-((tert-Butoxycarbonyl)amino)-3-phosphonopropanoic acid | Phosphono group instead of diethoxyphosphoryl | Different reactivity and applications |

The Boc-protected diethoxyphosphoryl derivative offers a balance of stability and functional group reactivity, making it a preferred intermediate in synthesis.

Análisis De Reacciones Químicas

Types of Reactions

(S)-2-((tert-Butoxycarbonyl)amino)-3-(diethoxyphosphoryl)propanoic acid can undergo various chemical reactions, including:

Substitution Reactions: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.

Oxidation and Reduction Reactions: The diethoxyphosphoryl group can participate in oxidation and reduction reactions, leading to the formation of different phosphorus-containing products.

Common Reagents and Conditions

Boc Deprotection: Typically achieved using trifluoroacetic acid (TFA) in dichloromethane (DCM) or other suitable solvents.

Phosphorylation: Diethyl phosphorochloridate is commonly used for introducing the diethoxyphosphoryl group.

Major Products Formed

Deprotected Amino Acid Derivatives: Resulting from the removal of the Boc group.

Phosphorylated Compounds: Formed through reactions involving the diethoxyphosphoryl group.

Aplicaciones Científicas De Investigación

(S)-2-((tert-Butoxycarbonyl)amino)-3-(diethoxyphosphoryl)propanoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Employed in the study of enzyme mechanisms and protein modifications.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-3-(diethoxyphosphoryl)propanoic acid involves its ability to undergo selective chemical transformations. The Boc group provides protection for the amino group, allowing for selective reactions at other sites. The diethoxyphosphoryl group can participate in phosphorylation reactions, which are crucial in various biochemical pathways .

Comparación Con Compuestos Similares

Similar Compounds

(S)-2-Amino-3-(diethoxyphosphoryl)propanoic acid: Lacks the Boc protection, making it more reactive but less selective in certain reactions.

(S)-2-((tert-Butoxycarbonyl)amino)-3-phosphono-propanoic acid: Contains a phosphono group instead of a diethoxyphosphoryl group, leading to different reactivity and applications.

Uniqueness

(S)-2-((tert-Butoxycarbonyl)amino)-3-(diethoxyphosphoryl)propanoic acid is unique due to the combination of the Boc-protected amino group and the diethoxyphosphoryl group, which provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry .

Actividad Biológica

(S)-2-((tert-Butoxycarbonyl)amino)-3-(diethoxyphosphoryl)propanoic acid, commonly referred to as Boc-L-Ala-3-(diethoxyphosphoryl), is a compound of significant interest in medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, including synthesis, transport mechanisms, and potential therapeutic applications.

- Molecular Formula : C12H24NO7P

- Molecular Weight : 325.30 g/mol

- CAS Number : 1159501-66-2

The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino functionality and a diethoxyphosphoryl group, which is crucial for its biological interactions.

Synthesis

The synthesis of this compound typically involves the coupling of Boc-protected amino acids with diethoxyphosphoryl derivatives. Various methods have been reported, including the use of coupling agents and solvents that enhance yield and purity.

Amino Acid Transport Mechanisms

Research indicates that this compound acts as a substrate for amino acid transport systems in various cell types. Specifically, studies have shown that this compound can enter cells via system A amino acid transporters, which are responsible for the uptake of small neutral amino acids.

In vitro assays demonstrated that compounds similar to this compound exhibited effective uptake in glioma cell lines, indicating potential utility in targeting brain tumors due to their favorable transport characteristics across the blood-brain barrier (BBB) .

Tumor Uptake Studies

A notable study evaluated the biodistribution of this compound in rat models with intracranial tumors. Results indicated high tumor-to-normal brain ratios, suggesting that this compound could selectively accumulate in tumor tissues while minimizing uptake in healthy brain regions. The tumor-to-normal brain ratio ranged from 20:1 to 115:1, highlighting its potential as a radiopharmaceutical for imaging or therapy .

Case Studies and Experimental Findings

Q & A

Q. Basic Safety Guidelines

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for all steps involving volatile reagents .

- Hazard Mitigation : Avoid ignition sources (P210) due to flammability of solvents like CH₂Cl₂. Store in a cool, dry, ventilated area (P403) .

- Spill Management : Neutralize acidic spills with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .

How does the stability of this compound vary under different storage conditions, and how can decomposition be monitored?

Q. Advanced Stability Analysis

- Storage : Store at –20°C under nitrogen to prevent hydrolysis of the Boc and phosphoryl groups. Avoid prolonged exposure to light .

- Decomposition Indicators : Monitor via:

- LCMS : Look for peaks corresponding to tert-butyl alcohol (m/z 74) or phosphoric acid derivatives.

- ¹H NMR : Degradation of the Boc group manifests as reduced integration of tert-butyl protons (δ 1.4 ppm) .

- Stabilizers : Add molecular sieves (3Å) to storage vials to absorb moisture .

What analytical techniques are most reliable for confirming the structure and purity of this compound?

Q. Basic Characterization Methods

- ¹H/¹³C NMR : Confirm stereochemistry and functional groups (e.g., Boc tert-butyl at δ 1.4 ppm, phosphoryl CH₂ at δ 4.1–4.3 ppm) .

- LCMS (ES+) : Verify molecular ion [M+H]⁺ and assess purity (>95% by UV integration at 254 nm) .

- Optical Rotation : Use polarimetry to confirm enantiomeric excess ([α]D²⁵ values) .

How can researchers resolve ambiguous spectral data (e.g., overlapping NMR signals) for this compound?

Q. Advanced Analytical Strategy

- 2D NMR (HSQC, HMBC) : Resolve signal overlap by correlating ¹H and ¹³C shifts, particularly for diastereotopic protons near the phosphoryl group .

- High-Resolution Mass Spectrometry (HRMS) : Confirm exact mass (e.g., C₁₄H₂₇NO₇P requires 352.1524 [M+H]⁺) to rule out impurities .

- X-ray Crystallography : If available, crystallize the compound to unambiguously assign stereochemistry .

What role does this compound play in the design of peptide-based therapeutics or enzyme inhibitors?

Q. Basic Application in Drug Design

- Building Block : The Boc-protected amino acid and phosphoryl group enable its use in solid-phase peptide synthesis (SPPS) for introducing phosphoserine/phosphothreonine mimics .

- Enzyme Inhibition : The phosphoryl moiety mimics phosphate groups in substrates, making it useful for kinase or phosphatase inhibitor studies .

How can structural modifications of this compound enhance its binding affinity to specific biological targets?

Q. Advanced Structure-Activity Relationship (SAR) Study

- Phosphoryl Group Tuning : Replace diethoxy with difluoroethyl groups to improve metabolic stability .

- Amino Acid Backbone Modifications : Introduce substituents (e.g., 4-fluorophenyl) to enhance hydrophobic interactions with target pockets .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and guide synthesis .

How should researchers address contradictory data in literature regarding reaction yields or biological activity?

Q. Advanced Data Reconciliation

- Reproducibility Checks : Replicate reported protocols exactly, noting solvent purity, temperature gradients, and reagent sources.

- Meta-Analysis : Compare NMR shifts and LCMS data across studies to identify inconsistencies in characterization .

- Biological Assay Validation : Use standardized assays (e.g., FRET-based kinase assays) to control for variability in reported IC₅₀ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.